6-Hydroxymethylsulfadimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51395-20-1 |
|---|---|
Molecular Formula |
C12H14N4O3S |
Molecular Weight |
294.33 g/mol |
IUPAC Name |
4-amino-N-[4-(hydroxymethyl)-6-methylpyrimidin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O3S/c1-8-6-10(7-17)15-12(14-8)16-20(18,19)11-4-2-9(13)3-5-11/h2-6,17H,7,13H2,1H3,(H,14,15,16) |
InChI Key |
GSRTYDUUOGUWHO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)CO |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)CO |
Other CAS No. |
51395-20-1 |
Synonyms |
4-hydroxymethylsulfamethazine 6-hydroxymethyl-4-methylpyrimidine 6-hydroxymethylsulfadimidine |
Origin of Product |
United States |
Synthesis and Enzymatic Biotransformation Pathways of 6 Hydroxymethylsulfadimidine
Precursor Compounds and Formation Mechanisms
The primary precursor to 6-Hydroxymethylsulfadimidine is the parent compound, sulfadimidine, also known as sulfamethazine (B1682506). The formation of this compound occurs through a critical metabolic process known as hydroxylation.
Hydroxylation of Sulfadimidine's 6-Methyl Group
The chemical structure of sulfadimidine features two methyl groups on the pyrimidine (B1678525) ring at positions 4 and 6. The formation of this compound is the result of the specific enzymatic hydroxylation of the methyl group at the 6-position. This reaction introduces a hydroxyl (-OH) group onto the methyl group, converting it to a hydroxymethyl group (-CH2OH). This biotransformation is a common detoxification pathway for xenobiotics, increasing their water solubility and facilitating their excretion from the body.
Site-Specific Hydroxylation Dominance and Regioselectivity
The hydroxylation of sulfadimidine is not a random process. The enzymes responsible for this reaction exhibit regioselectivity, meaning they preferentially catalyze the reaction at a specific position on the molecule. In the case of sulfadimidine, hydroxylation can occur at both the 5-position of the pyrimidine ring and the 6-methyl group. However, studies in various animal species, including cows and poultry, have identified both 5-hydroxysulfadimidine and this compound as metabolites.
While both metabolites are formed, the dominance of one over the other can vary depending on the species and the specific enzymatic machinery present. For instance, in laying hens, N4-acetylsulfadimidine is the metabolite with the highest concentration in plasma, followed by this compound and then 5-hydroxysulfadimidine. This suggests that while both hydroxylation pathways exist, the formation of this compound can be a significant metabolic route. The regioselectivity of this hydroxylation is a critical factor in determining the metabolic profile of sulfadimidine.
Enzymology of Hydroxylation in Diverse Biological Systems
The enzymatic hydroxylation of sulfadimidine to this compound is primarily carried out by a superfamily of enzymes known as cytochrome P450 monooxygenases.
Involvement of Cytochrome P450 Monooxygenases in this compound Formation
Cytochrome P450 (CYP) enzymes are a diverse group of heme-containing enzymes that play a central role in the metabolism of a vast array of endogenous and exogenous compounds, including drugs. The hydroxylation of sulfadimidine is a classic example of a Phase I metabolic reaction catalyzed by CYP enzymes.
While the specific human CYP isozyme responsible for the 6-methyl hydroxylation of sulfadimidine has not been definitively identified in all literature, evidence from related sulfonamides strongly points towards the involvement of the CYP2C subfamily. Specifically, CYP2C9 is a major enzyme involved in the metabolism of many drugs and is known to metabolize other sulfonamides like sulfamethoxazole (B1682508). Given the structural similarities, it is highly probable that CYP2C9, and potentially other CYP isozymes such as CYP3A4, play a significant role in the formation of this compound in humans and other mammals.
The general mechanism of CYP-catalyzed hydroxylation involves the activation of molecular oxygen and the subsequent insertion of one oxygen atom into the C-H bond of the methyl group.
Other Enzymatic Systems Facilitating Alkyl Hydroxylation
While cytochrome P450 enzymes are the primary drivers of sulfadimidine hydroxylation, other enzymatic systems can, in principle, facilitate alkyl hydroxylation. However, for the specific biotransformation of sulfadimidine to this compound, the existing body of research predominantly points to the central role of the CYP superfamily. Further research may elucidate the potential minor contributions of other oxidoreductases in this metabolic pathway.
Subsequent Biotransformational Pathways of this compound
Following its formation, this compound can undergo further metabolic transformations, primarily through Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules to the hydroxyl group, which further increases the water solubility of the metabolite and facilitates its elimination from the body.
Potential subsequent biotransformation pathways for this compound include:
Glucuronidation: The hydroxyl group of this compound can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This is a common pathway for the detoxification and excretion of hydroxylated metabolites.
Sulfation: The hydroxyl group can also be sulfated through conjugation with a sulfonate group, a reaction catalyzed by sulfotransferases (SULTs).
It is also conceivable that the hydroxymethyl group could be further oxidized to a carboxylic acid, forming 6-carboxysulfadimidine, although this pathway is less commonly reported for sulfadimidine itself. The primary fate of this compound in most biological systems is likely conjugation followed by excretion.
Oxidative Transformation to 6-Carboxysulfadimidine
Following its formation, this compound can undergo further oxidation to yield 6-Carboxysulfadimidine. This transformation represents a critical step in the metabolic cascade of sulfadimidine, converting the hydroxymethyl group into a more polar carboxylic acid moiety. This enzymatic oxidation is a common pathway for the metabolism of xenobiotics containing a hydroxymethyl group. The increased polarity of the resulting carboxylated metabolite facilitates its elimination from the body, primarily through renal excretion. While the existence of 6-Carboxysulfadimidine as a metabolite of sulfadimidine has been acknowledged in metabolic studies, detailed enzymatic kinetics of the specific conversion from this compound are not extensively documented. This oxidative step is generally presumed to be catalyzed by alcohol and aldehyde dehydrogenases present in the liver and other tissues.
Conjugation Reactions of the Hydroxymethyl Moiety
The hydroxymethyl group of this compound is a prime target for phase II conjugation reactions. These reactions involve the covalent attachment of endogenous molecules to the metabolite, which significantly increases its water solubility and facilitates its excretion. The primary conjugation pathways for hydroxyl groups are glucuronidation and, to a lesser extent, sulfation. While acetylation is a major metabolic route for the parent sulfadimidine at the N4-amino group, its direct involvement with the hydroxymethyl moiety is less characterized.
Glucuronidation is a major phase II metabolic pathway for a wide array of compounds, including drugs and their metabolites. nih.gov This reaction involves the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a substrate, a process catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.govsci-hub.se The hydroxyl group of this compound is a potential site for O-glucuronidation. The resulting glucuronide conjugate is significantly more water-soluble and is readily eliminated from the body, primarily in the urine and/or bile. While glucuronidation of the parent sulfadimidine at the N1-position of the pyrimidine ring has been reported in some species, specific studies detailing the glucuronidation of the 6-hydroxymethyl group are limited. However, based on the general principles of drug metabolism, it is a highly probable metabolic fate for this hydroxylated metabolite.
Acetylation is a prominent metabolic pathway for sulfadimidine, primarily occurring at the N4-amino group to form N4-acetylsulfadimidine. This reaction is catalyzed by N-acetyltransferases (NATs). nih.govnih.gov The potential for acetylation of the 6-hydroxymethyl group itself is less clear. While O-acetylation of hydroxyl groups can occur, it is a less common metabolic pathway for xenobiotics compared to glucuronidation. The primary focus of acetylation studies for sulfonamides has been on the N-acetylation of the aromatic amine, which is a key determinant of the drug's pharmacokinetic profile and potential for crystalluria. Therefore, while N4-acetylation of the this compound molecule is expected, direct acetylation of the hydroxymethyl moiety is not considered a major metabolic route.
Comparative Biotransformation Kinetics and Metabolite Profiling in Non-Human Organisms
The metabolism of sulfadimidine and its metabolites, including this compound, exhibits considerable variation among different animal species. These differences are attributed to variations in the expression and activity of metabolic enzymes, such as cytochrome P450s (responsible for hydroxylation) and N-acetyltransferases. These interspecies variations have significant implications for the efficacy and residue depletion times of sulfadimidine in food-producing animals.
The formation of this compound and its subsequent metabolic fate are highly dependent on the animal species. In some species, hydroxylation is a major metabolic pathway, leading to significant concentrations of hydroxylated metabolites, while in others, N4-acetylation predominates.
The following table summarizes the primary metabolic pathways of sulfadimidine in various animal species, which influences the formation and subsequent metabolism of this compound.
| Species | Primary Metabolic Pathways | Notes on Hydroxylation |
| Pigs | N4-acetylation is a major pathway. | Hydroxylation to form metabolites like this compound also occurs. mdpi.com |
| Cattle | N4-acetylation and hydroxylation are both significant. | Hydroxylated metabolites are readily formed. interchemie.com |
| Sheep | N4-acetylation and hydroxylation are important pathways. | Similar metabolic profile to cattle. gsconlinepress.com |
| Goats | N4-acetylation and hydroxylation are key metabolic routes. gsconlinepress.com | The disposition kinetics can be influenced by age. gsconlinepress.com |
| Chickens | Extensively metabolized through both acetylation and hydroxylation. researchgate.net | Hydroxymethylsulfadimidine is a noted metabolite in plasma. researchgate.net |
| Rabbits | N4-acetylation is a significant route of metabolism. | |
| Grass Carp (B13450389) | N4-acetylation is a primary metabolic pathway. | Metabolism is influenced by water temperature. nih.govmdpi.comresearchgate.net |
The balance between hydroxylation and acetylation of sulfadimidine varies significantly across species, which directly impacts the amount of this compound formed and its subsequent metabolism.
The data presented in the table below, compiled from various studies, illustrates the interspecies differences in the plasma disposition of sulfadimidine and its primary acetylated metabolite. While direct kinetic data for this compound is sparse, the extent of the parent drug's acetylation provides an indirect measure of the metabolic flux through alternative pathways like hydroxylation.
| Animal Model | Elimination Half-Life of Sulfadimidine (hours) | Extent of N4-Acetylation | Key Findings Related to Hydroxylation/Acetylation |
| Goats (West African Dwarf) | 3.97 (3 months old) vs 4.90 (2 years old) gsconlinepress.com | Not specified | Age-dependent differences in pharmacokinetics are observed. gsconlinepress.com |
| Laying Hens | 3.88 to 15.4 researchgate.net | 60-90% excreted as acetylated derivatives. researchgate.net | Hydroxymethylsulfadimidine is a significant plasma metabolite. researchgate.net |
| Cattle, Calves, Sheep, Goats | Not specified | Not specified | Used for various infections. interchemie.com |
| Swine | Not specified | Not specified | A major use is in combination with other drugs for growth promotion. inchem.org |
| Grass Carp | Influenced by temperature. nih.gov | High | N4-acetylation is the main metabolic pathway. nih.gov |
Interspecies Variations in this compound Formation and Subsequent Fate
Influence of Physiological Factors on Biotransformation Profiles
The metabolic fate of sulfadimidine, leading to the generation of this compound and other metabolites, is not constant but is significantly modulated by various physiological and external factors. These factors can alter enzymatic activity, leading to variations in metabolite profiles and concentrations.
Impact of Environmental Temperature on Metabolite Levels
Environmental temperature plays a crucial role in the pharmacokinetics and metabolism of sulfadimidine. Studies in sheep have shown significant differences in pharmacokinetic parameters between summer and winter seasons. During summer, with average temperatures ranging from 22.6 to 40.2 degrees C, there was a notable decrease in the total body clearance of sulfadimidine compared to the winter months (4.5 to 21.1 degrees C). This suggests a slower elimination rate at higher temperatures. Furthermore, 90% of the administered dose was excreted in urine during the summer, compared to 73% in the winter, indicating that temperature can influence the extent and potentially the pathways of excretion for sulfadimidine and its metabolites.
In aquatic species, which are poikilothermic, the influence of temperature is even more pronounced. The living environment's temperature directly affects the absorption, distribution, metabolism, and excretion of drugs. For sulfonamides like sulfadiazine in fish, an increase in water temperature has been shown to accelerate drug absorption and depletion, leading to considerably lower concentrations of the parent drug and its metabolites in plasma and tissues. It is reported that a 1°C rise in temperature can correspond to a 10% increase in metabolic and excretory rates in fish. This highlights that environmental temperature is a predominant factor influencing the biotransformation profiles of sulfonamides.
Sex-Dependent Differences in Biotransformation Rates
Significant sex-dependent differences have been observed in the biotransformation of sulfadimidine, particularly in the balance between its two primary metabolic pathways: acetylation and hydroxylation. In vitro studies using cultured hepatocytes from rats and goats have demonstrated these differences. Specifically, significant sex-related variations were noted for the hydroxylation of sulfadimidine in hepatocytes from both species.
Effects of Co-administered Compounds on Enzymatic Activity
The enzymatic pathways responsible for the metabolism of sulfadimidine can be influenced by the presence of other compounds, leading to significant drug interactions. These interactions can alter the rate of formation and elimination of metabolites, including this compound.
One mechanism of interaction is the displacement of sulfadimidine from its plasma-protein binding sites by other acidic drugs that have a higher binding affinity. This can increase the concentration of free sulfadimidine available for metabolism and excretion.
Furthermore, some co-administered drugs can directly affect the pharmacokinetic parameters of sulfadimidine. For instance, a study in horses medicated with flunixin, a non-steroidal anti-inflammatory drug, showed altered disposition of sulfadimidine. Flunixin co-administration led to a 21% decrease in the elimination half-life of sulfadimidine and a 20% decrease in its mean residence time (MRT). This indicates a faster elimination of the parent drug, which would consequently affect the time course of its metabolite concentrations.
Compounds that alter urinary pH can also affect the excretion of sulfadimidine and its metabolites. Alkalinization of the urine tends to promote sulfonamide excretion, while acidification increases the risk of crystalluria, where the drug or its metabolites precipitate in the kidneys. Additionally, some sulfonamides can act as inhibitors of microsomal enzymes, which could lead to altered metabolism of other concurrently administered drugs, such as phenytoin.
Mass Balance Studies of this compound and Related Metabolites in Experimental Systems
Mass balance studies are critical in drug development for understanding the complete fate of a compound in the body, covering its absorption, distribution, metabolism, and excretion (ADME). These studies typically use a radiolabeled version of the drug to track and quantify the parent compound and all its metabolites in excreta (urine and feces), providing a full picture of the elimination pathways.
While specific mass balance studies focusing solely on this compound are not detailed in the literature, extensive research on the disposition of the parent compound, sulfadimidine, provides crucial data on its metabolites. These studies aim for the maximum possible recovery of the administered dose to identify all major routes of elimination.
In cattle, following intravenous administration, sulfadimidine was found to be eliminated through both renal excretion of the unchanged drug (accounting for 18% of the dose) and the formation of at least three metabolites that are subsequently excreted in the urine nih.gov. This indicates that metabolism, including hydroxylation to form compounds like this compound, is a primary route of elimination.
Studies in laying hens revealed that after administration, sulfadimidine and its metabolites are distributed into eggs. However, the mass balance (fecal/urinary recovery) showed a significant loss, with 56% unaccounted for after intravenous dosage and 67% after a single oral dose. In these studies, the hydroxy metabolites represented the largest fraction of the recovered metabolites in the excreta. This substantial gap in recovery strongly suggests that additional, unquantified metabolic pathways exist in this species.
The primary routes of excretion for most sulfonamides are through the urine, with bile, feces, and milk being of lesser importance msdvetmanual.com. The processes involved include glomerular filtration, active tubular secretion, and tubular reabsorption msdvetmanual.com. The data from these excretion and disposition studies are fundamental to constructing a complete picture of the mass balance for sulfadimidine and its family of metabolites.
Table 1: Summary of Sulfadimidine Excretion Findings in Different Species
| Species | Key Findings on Excretion and Metabolism | Reference |
|---|---|---|
| Cattle | Elimination involves 18% unchanged drug in urine and three metabolites. | nih.gov |
| Laying Hens | Significant portion of the dose (56-67%) is not recovered in excreta, suggesting other metabolic pathways. Hydroxy metabolites are a major component of the recovered fraction. |
| General | Primarily excreted in urine via glomerular filtration, tubular secretion, and reabsorption. Minor routes include bile, feces, and milk. | msdvetmanual.com |
This table is based on data from the text. The data is interactive and can be sorted by column.
Identification of Uncharacterized or Novel Metabolic Pathways
The biotransformation of sulfadimidine is primarily understood to occur via several well-characterized pathways. These include:
N4-acetylation: The addition of an acetyl group to the N4-amino group, forming N4-acetylsulfadimidine.
Ring Hydroxylation: The oxidation of the pyrimidine ring or the methyl groups on the ring. Hydroxylation of one of the methyl groups results in the formation of this compound.
Conjugation: Subsequent conjugation of the hydroxylated metabolites, often with glucuronic acid.
Beyond these primary routes, other metabolic transformations have been identified in specific species. In pigs, metabolism also includes the formation of an N4-glucose conjugate of sulfadimidine and a desaminosulfadimidine metabolite, where the p-amino group is removed.
Despite the identification of these pathways, evidence suggests that the full metabolic fate of sulfadimidine is not completely understood. As noted in mass balance studies in laying hens, a large percentage of the administered sulfadimidine dose could not be accounted for in urine and feces. This discrepancy points toward the existence of uncharacterized or novel metabolic pathways in that species. The significant loss in the mass balance, even when accounting for major known metabolites like the hydroxylated derivatives, indicates that other biotransformation or disposition processes are occurring. The identification and structural elucidation of these unknown metabolites are necessary to fully comprehend the disposition of sulfadimidine.
Table 2: Known and Potential Metabolic Pathways of Sulfadimidine
| Pathway | Description | Metabolite Example | Species Noted |
|---|---|---|---|
| N4-Acetylation | Addition of an acetyl group to the aromatic amine. | N4-acetylsulfadimidine | Widespread (Rats, Humans, Livestock) |
| Ring Hydroxylation | Oxidation of the pyrimidine ring or its substituents. | This compound | Widespread (Horses, Ruminants, Humans) |
| N4-Glucose Conjugation | Attachment of a glucose molecule to the aromatic amine. | N4-glucose sulfadimidine | Pigs |
| Desamination | Removal of the aromatic amino group. | Desaminosulfadimidine | Pigs |
| Conjugation of Metabolites | Further metabolism of hydroxylated products. | 5-hydroxypyrimidine-glucuronide | Horses |
| Uncharacterized Pathways | Hypothesized pathways to account for mass balance deficits. | Unknown | Laying Hens (inferred) |
This table is based on data from the text. The data is interactive and can be sorted by column.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sulfadimidine (Sulfamethazine) |
| N4-acetylsulfadimidine (Ac-S) |
| Flunixin |
| Phenytoin |
| Sulfadiazine |
| N4-glucose sulfadimidine |
| Desaminosulfadimidine |
| 5-hydroxypyrimidine derivative |
Advanced Analytical Methodologies for the Characterization and Quantification of 6 Hydroxymethylsulfadimidine
Chromatographic Separation Techniques
Chromatographic methods are central to the analysis of 6-Hydroxymethylsulfadimidine, providing the necessary separation from its parent compound and other related metabolites or matrix components.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of sulfonamides and their metabolites. rjlbpcs.com The development of a robust HPLC method is dependent on the physicochemical properties of the analyte, such as polarity, solubility, and pKa. rjlbpcs.com For this compound and its parent compound, sulfadimidine, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govpharmaknowledgeforum.com
Method development involves a systematic process of selecting and optimizing several key parameters: pharmaknowledgeforum.com
Column Selection: C18 columns are frequently used for the separation of sulfonamides and their metabolites due to their ability to effectively separate moderately polar compounds. dergipark.org.trresearchgate.netchromatographyonline.com
Mobile Phase Selection: The mobile phase typically consists of a mixture of an aqueous buffer (like acetate (B1210297) or formate (B1220265) buffer) and an organic modifier, most commonly acetonitrile (B52724) or methanol. dergipark.org.trchromatographyonline.comgsconlinepress.com The pH of the aqueous phase is a critical parameter influencing the retention time and peak shape of sulfonamides. researchgate.net For instance, adjusting the mobile phase to an acidic pH can improve the separation of these compounds. pharmaknowledgeforum.com
Detector Selection: Ultraviolet (UV) detectors are widely used for the quantification of sulfonamides, as these compounds exhibit significant absorbance in the UV range. nih.govpharmaknowledgeforum.com The detection wavelength is typically set around 270-275 nm for sulfadimidine and its derivatives. dergipark.org.trresearchgate.net
Elution Mode: Both isocratic and gradient elution can be employed. A gradient elution, where the concentration of the organic modifier is increased over time, is often preferred for analyzing samples containing compounds with a range of polarities, such as a parent drug and its various metabolites. pharmaknowledgeforum.comchromatographyonline.com
Optimization aims to achieve a good resolution between the analyte peaks, symmetrical peak shapes, and a reasonable analysis time. This is accomplished by fine-tuning parameters like the mobile phase composition, pH, flow rate, and column temperature. chromatographyonline.com
Table 1: Example HPLC Parameters for Sulfonamide Analysis This table is a composite of typical conditions reported in the literature and may require optimization for the specific analysis of this compound.
| Parameter | Typical Setting | Reference |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | gsconlinepress.comresearchgate.net |
| Mobile Phase | Acetonitrile/Methanol and Water with Acid (e.g., Formic or Acetic Acid) | dergipark.org.trnih.gov |
| pH | Acidic (e.g., pH 3-4) | pharmaknowledgeforum.com |
| Elution | Gradient | chromatographyonline.com |
| Flow Rate | 0.8 - 1.0 mL/min | chromatographyonline.comresearchgate.net |
| Column Temp. | 30 - 40 °C | chromatographyonline.comresearchgate.net |
| Detection | UV at 270-275 nm | researchgate.net |
| Injection Vol. | 20 - 25 µL | dergipark.org.trresearchgate.net |
Analyzing this compound in complex matrices like animal tissues, honey, or environmental samples presents a significant challenge due to the presence of interfering substances. dergipark.org.trresearchgate.net To overcome this, advanced separation and sample preparation techniques are employed.
Solid-Phase Extraction (SPE) is a widely used clean-up technique to remove matrix interferences and pre-concentrate the analytes before HPLC analysis. dergipark.org.trcdc.gov This involves passing the sample extract through a cartridge containing a sorbent that retains the analytes of interest, which are then eluted with a small volume of solvent. dergipark.org.tr
For highly complex samples, multi-residue methods are required, which can simultaneously detect not only the parent drug but also its transformation products. researchgate.net Techniques like pressurized liquid extraction (PLE) followed by SPE and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the comprehensive analysis of sulfonamides and their metabolites in challenging matrices like soil and sewage sludge. researchgate.net
Spectrometric Detection and Structural Elucidation
While chromatography separates the compounds, spectrometry provides the means for their detection, quantification, and structural identification.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and structural analysis of drug metabolites. researchgate.netnih.gov LC-MS/MS has become the method of choice for determining highly polar and water-soluble pharmaceutical residues and their metabolites. researchgate.net
The metabolism of sulfadimidine involves processes like acetylation and hydroxylation, leading to metabolites including N4-acetylsulfadimidine and various hydroxylated forms, such as this compound. researchgate.netkarger.com In studies on laying hens, hydroxymethylsulfadimidine was identified as a metabolite in plasma. researchgate.net Similarly, 6-methylhydroxy metabolites have been detected in eggs. researchgate.net
MS-based techniques are crucial for confirming the identity of these metabolites. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion into product ions. This fragmentation pattern is unique to the molecule's structure and serves as a fingerprint for positive identification, even at trace concentrations in complex mixtures. nih.gov
Table 2: Mass Spectrometry Data for Sulfadimidine This data for the parent compound, Sulfadimidine, illustrates the type of information used in MS analysis. Similar data would be generated for its metabolite, this compound, during its identification.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₄O₂S | pharmacompass.comnih.gov |
| Monoisotopic Mass | 278.08374688 g/mol | pharmacompass.comnih.gov |
| Analysis Mode | LC-MS/MS | researchgate.netresearchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of chemical compounds. anu.edu.au While MS provides information on mass and fragmentation, NMR provides detailed information about the connectivity of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon). libretexts.org
For a novel or unconfirmed metabolite structure, NMR is the gold standard for confirmation. nih.govanu.edu.au The process involves analyzing various 1D and 2D NMR spectra. anu.edu.au The chemical shifts, splitting patterns (coupling), and correlations observed in these spectra allow chemists to piece together the exact molecular structure. libretexts.org For instance, the ¹H NMR spectrum would confirm the presence and location of the new hydroxyl group on the methyl substituent of the pyrimidine (B1678525) ring in this compound compared to the parent sulfadimidine. Although specific NMR data for this compound is not widely published, its structural confirmation would rely on these established principles. hmdb.cahmdb.caresearchgate.netresearchgate.net
UV-Vis spectroscopy is a robust and widely used technique for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. mt.com It is a well-established analytical method used in the pharmaceutical industry for quality control and quantification. thermofisher.com
In the context of HPLC, a UV-Vis detector is commonly used to quantify sulfonamides as they elute from the column. nih.gov The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. mt.com For quantification, a calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations. gsconlinepress.com
Sulfonamides, including sulfadimidine and its metabolites, possess chromophores that allow for their detection by UV-Vis spectroscopy. lcms.cz The detection wavelength for sulfadimidine is typically set in the range of 240 nm to 275 nm to achieve maximum sensitivity. gsconlinepress.comresearchgate.net While UV-Vis detection is excellent for quantification, its selectivity is lower than that of mass spectrometry, making the chromatographic separation step crucial to avoid inaccurate results from co-eluting, absorbing impurities. lcms.czmabion.eu
Sample Preparation Strategies for Biological and Environmental Matrices
The initial and most critical step in the analysis of this compound from complex matrices like tissues, plasma, urine, or soil is sample preparation. The primary goals are to isolate the analyte from interfering substances, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument. cygnustechnologies.comsigmaaldrich.com The choice of method depends on the physicochemical properties of the analyte and the nature of the sample matrix. youtube.com
Two primary extraction techniques are prevalently used for the isolation of sulfonamide metabolites: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. youtube.comlibretexts.org For sulfonamides like this compound, which possess moderate polarity, a common approach involves adjusting the pH of the aqueous sample to suppress the ionization of the analyte, thereby increasing its affinity for the organic phase. The extraction process is often repeated multiple times to improve recovery. youtube.com
A typical LLE protocol for extracting this compound from a biological fluid like plasma or urine might involve:
Acidification of the sample to a pH below the analyte's pKa.
Addition of an immiscible organic solvent such as ethyl acetate or dichloromethane.
Vigorous mixing (e.g., vortexing) to facilitate the transfer of the analyte into the organic phase. scribd.com
Separation of the two liquid layers, often by centrifugation.
Collection of the organic layer containing the analyte.
Evaporation of the solvent and reconstitution of the residue in a mobile phase-compatible solvent for analysis. sepscience.com
Solid-Phase Extraction (SPE) has become the method of choice for its efficiency, selectivity, and potential for automation. sigmaaldrich.commdpi.com SPE utilizes a solid sorbent packed into a cartridge or well plate to retain the analyte from the liquid sample. sigmaaldrich.com For polar metabolites like this compound, reversed-phase or mixed-mode polymeric sorbents are often employed.
A general SPE protocol for isolating this compound includes the following steps:
Conditioning: The sorbent is washed with a solvent like methanol, followed by water or a buffer, to activate the stationary phase. phenomenex.com
Loading: The pre-treated sample (e.g., diluted plasma, filtered water) is passed through the sorbent bed. The analyte and some impurities are retained.
Washing: A specific solvent is used to wash away weakly bound matrix interferences while the analyte of interest remains bound to the sorbent. phenomenex.com
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified this compound for collection and subsequent analysis. gcms.cz
For solid samples like tissues, an initial homogenization and extraction step with a solvent like acetonitrile is typically required to release the analyte into a liquid phase before proceeding with LLE or SPE. youtube.comgcms.cz
Purification, or "sample cleanup," is essential for removing matrix components that can interfere with analysis, suppress the instrument's signal, and ultimately lower sensitivity. cygnustechnologies.com While extraction methods provide initial cleanup, further purification is often necessary.
Solid-Phase Extraction (SPE) serves as a primary purification technique. sigmaaldrich.com The selectivity of the sorbent and the specificity of the wash and elution solvents are optimized to maximize the removal of interfering compounds. For instance, using a mixed-mode sorbent that combines reversed-phase and ion-exchange retention mechanisms can offer superior cleanup compared to a single-mode sorbent. phenomenex.com A 100% organic wash can be used with certain polymeric sorbents to remove a significant amount of interferences. phenomenex.com
Chromatographic Separation , particularly High-Performance Liquid Chromatography (HPLC), is itself a powerful purification step. pharmtech.com Before the analyte reaches the detector, it passes through an analytical column that separates it from co-eluting metabolites and matrix components based on differential interactions with the stationary phase. This separation is crucial for resolving this compound from its parent drug, sulfadimidine, and other related metabolites, such as N4-acetylsulfadimidine. karger.com
The following table summarizes common extraction and purification strategies.
| Technique | Principle | Application for this compound | Advantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids based on solubility. libretexts.org | Isolation from aqueous samples like urine and plasma. | Simple, low cost. |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. sigmaaldrich.com | Extraction and purification from biological and environmental matrices. sigmaaldrich.commdpi.com | High selectivity, high recovery, easily automated, reduced solvent use. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile phase and a stationary phase in a column. researchgate.net | Final purification step prior to detection; separates analyte from closely related compounds. | High resolution and efficiency. researchgate.net |
Method Validation and Performance Characteristics for Research Applications
For research applications, analytical methods must be validated to ensure they are reliable and fit for purpose. pharmtech.comresearchgate.net Method validation establishes through documented evidence that the procedure consistently produces a result that meets pre-determined acceptance criteria. libretexts.org Key performance characteristics are evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH). pharmtech.comscispace.com
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is a measure of random error and is typically expressed as the percent relative standard deviation (%RSD). thyroid.org
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. scispace.com
Intermediate Precision: Expresses the variation within a single laboratory, accounting for different days, different analysts, or different equipment. pharmtech.comnih.gov
Accuracy denotes the closeness of the mean test result to the true or accepted reference value. nih.govthyroid.org It is a measure of systematic error and is often determined through spike-recovery experiments, where a known quantity of the analyte is added to a blank matrix and analyzed. The result is expressed as a percentage of the known amount that is recovered. nih.gov
Reproducibility assesses the precision between different laboratories, often evaluated in collaborative studies to determine an assay's robustness when transferred. nih.govwoah.org
The table below outlines typical acceptance criteria for these parameters in bioanalytical method validation.
| Parameter | Measurement | Typical Acceptance Criteria |
| Precision | Percent Relative Standard Deviation (%RSD) | ≤15% (≤20% at the LOQ) cygnustechnologies.com |
| Accuracy | Percent Recovery | 85-115% (80-120% at the LOQ) |
Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov It is the concentration that provides a signal that is statistically different from the background noise of the blank matrix. researchgate.net
Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov It is a critical parameter for residue analysis and pharmacokinetic studies.
These limits are often determined based on the signal-to-noise (S/N) ratio or the standard deviation of the response from a calibration curve. sepscience.com
| Parameter | Definition | Common Method of Determination |
| Limit of Detection (LOD) | Smallest concentration that can be reliably detected. nih.gov | Signal-to-Noise Ratio (S/N) ≥ 3 youtube.com |
| Limit of Quantitation (LOQ) | Smallest concentration that can be reliably quantified with acceptable precision and accuracy. nih.gov | Signal-to-Noise Ratio (S/N) ≥ 10 youtube.com or the lowest standard on the calibration curve. |
For example, a validated HPLC method for the parent drug, sulfadimidine, in eggs reported an LOQ of 0.3 mg/kg and an LOD of 0.09 mg/kg. researchgate.net Another study on sulfonamides in egg components achieved a lower LOQ of 0.005 µg/g. researchgate.net Such values demonstrate the sensitivity required to monitor residues in complex food matrices.
Selectivity (or Specificity ) is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present. scispace.commastelf.com For this compound, these components include the parent drug (sulfadimidine), other metabolites (e.g., N4-acetylsulfadimidine), and endogenous compounds from the biological or environmental matrix. karger.com
Selectivity is typically demonstrated by:
Analyzing blank matrix samples from multiple sources to ensure no endogenous peaks interfere with the analyte's signal.
Analyzing blank matrix samples spiked only with this compound to show a clean, identifiable peak at the expected retention time.
Analyzing spiked samples containing the analyte and all potential interfering metabolites to demonstrate that the chromatographic system can resolve all compounds from each other.
The use of tandem mass spectrometry (LC-MS/MS) provides the highest degree of selectivity. By monitoring a specific precursor-to-product ion transition for this compound, the method can effectively distinguish it from other compounds, even if they co-elute chromatographically. This ensures that the measured signal is unique to the analyte of interest.
Environmental Distribution, Degradation, and Biogeochemical Fate of 6 Hydroxymethylsulfadimidine
Environmental Occurrence and Persistence in Aquatic and Terrestrial Systems
The persistence of 6-Hydroxymethylsulfadimidine in the environment is governed by its distribution across different environmental compartments and its susceptibility to various transformation processes.
While this compound is a known major metabolite of sulfadimidine, specific monitoring data on its detection and concentration in environmental matrices such as soil, sediment, and water are not extensively available in the reviewed scientific literature. Its parent compound, sulfamethazine (B1682506), is frequently detected in agricultural soils, surface water, and groundwater. nih.gov Given that a substantial fraction of sulfadimidine is excreted as metabolites, it is reasonable to presume the presence of this compound in environments impacted by livestock manure. researchgate.net For instance, studies have focused on developing analytical methods to detect various veterinary antibiotics, including sulfamethazine, in both the liquid and solid fractions of manure, which serves as the primary source of these compounds to the environment. nih.gov However, dedicated monitoring programs that specifically target this hydroxylated metabolite are required to ascertain its environmental concentrations and distribution.
Specific experimental data on the sorption coefficients (Kd or Kf) for this compound are scarce. However, its behavior can be inferred from studies on its parent compound, sulfamethazine, and the general principles governing sulfonamide interactions with soil and sediment.
The sorption of sulfonamides to soil is a critical process that influences their mobility and bioavailability. bohrium.comd-nb.info This process is highly dependent on the physicochemical properties of both the compound and the soil, particularly soil pH and organic matter content. bohrium.comunl.edu Sulfonamides are amphoteric molecules, meaning they can exist as cations, neutral species, or anions depending on the pH. irb.hr The mobility of sulfamethazine has been shown to be enhanced at high pH where it exists predominantly in its anionic form, which is repelled by negatively charged soil surfaces. nih.gov Conversely, at lower pH values, the cationic and neutral forms dominate, leading to increased sorption and retention in soil. unl.edunih.gov
The sorption of sulfamethazine is generally weak, indicating a high potential for mobility and leaching into groundwater. irb.hr The organic matter content of soil is a key factor, with higher organic matter generally leading to increased sorption. bohrium.comirb.hr The addition of biochar to soil has been shown to significantly increase the retention of sulfamethazine, thereby reducing its mobility. nih.gov
Interactive Table: Sorption Coefficients of Sulfamethazine (Parent Compound) in Various Soils
Instructions:d-nb.infod-nb.infoirb.hrunl.eduunl.eduunl.edu| Soil Type | pH | Organic Matter (%) | Kd (L/kg) | Kf ((μg/g)(mL/μg)1/n) | Reference |
|---|---|---|---|---|---|
| Loamy Sand | 5.0 | 1.07 | 1.54 | 1.61 | |
| Loam | 4.0 | 2.61 | 3.91 | 4.23 | |
| Various Soils (Range) | N/A | 1.52 - 12.8 | 0.25 - 8.10 | 1.16 - 7.99 | |
| North Carolina Loamy Sand | 5.5 | 0.7 | 1.51 | 1.62 | |
| Iowa Sandy Loam | 6.2 | 2.4 | 1.18 | 1.38 | |
| Missouri Loam | 5.7 | 2.1 | 1.75 | 2.02 |
Note: The data presented are for the parent compound, sulfamethazine, as specific data for this compound is limited.
Given that hydroxylation increases the polarity of a molecule, it is plausible that this compound may exhibit even weaker sorption and higher mobility than its parent compound, though this requires experimental verification.
Abiotic Transformation Processes
Abiotic degradation, including photodegradation and hydrolysis, can be a significant pathway for the transformation of pharmaceuticals in the environment. mdpi.com
The main degradation pathways for sulfamethazine involve the cleavage of the sulfonamide bond (S-N bond) and SO2 extrusion. nih.govnih.gov The direct photolysis of the triplet-excited state of sulfamethazine is considered a primary degradation path in water. rsc.org While these findings provide insight, the presence of the hydroxymethyl group on the pyrimidine (B1678525) ring of this compound could influence its light-absorbing properties and subsequent photochemical reactivity. Specific studies are needed to elucidate its photodegradation pathways and kinetics.
Interactive Table: Photodegradation of Sulfamethazine (Parent Compound)
Instructions:nih.govnih.govnih.govdoi.orgmdpi.com| Condition | Degradation (%) | Time | Rate Constant (k) | Reference |
|---|---|---|---|---|
| Simulated Sunlight | 52% | 24 h | N/A | |
| UV/T-ZnO photocatalyst | 95% | 60 min | 4.95 x 10-2 min-1 | |
| UV photolysis (no catalyst) | 78% | 60 min | 2.58 x 10-2 min-1 | |
| Simulated Sunlight / G-CDs photocatalyst | >94% | 75 min | N/A | |
| UVA/UVB with Decatungstate | 85% | 240 min | N/A |
Note: The data presented are for the parent compound, sulfamethazine, as specific data for this compound is limited.
Hydrolysis is generally not considered a major degradation pathway for sulfonamides under typical environmental conditions (pH 6-9). researchgate.net Studies on sulfamethazine have shown it to be hydrolytically stable, with negligible degradation observed in non-irradiated aqueous solutions. rsc.orgresearchgate.net The stability of the sulfonamide bond contributes to this resistance to hydrolysis under physiological and most environmental pH conditions. solubilityofthings.com While the addition of a hydroxymethyl group is unlikely to drastically alter this stability, specific hydrolysis studies on this compound would be needed for confirmation.
Biotic Transformation and Microbial Metabolism in Environmental Matrices
The primary formation route of this compound is through the phase I metabolism (hydroxylation) of sulfadimidine in livestock. mst.dk Once excreted and introduced into the environment, it is subject to further microbial transformation. While specific microbial degradation pathways for this compound have not been detailed, the fate of its parent compound and other sulfonamides provides valuable insights.
Microbial degradation is a key process for the removal of sulfonamides from soil and manure. mdpi.comfrontiersin.org Several bacterial strains have been identified that can degrade sulfamethazine, including Geobacillus sp. and Bacillus cereus. nih.govmdpi.com The degradation often occurs via co-metabolism. nih.gov For the related sulfonamide, sulfadiazine, studies have shown that it can be transformed into multiple, more polar products in soil. researchgate.net
A critical aspect of sulfonamide metabolite fate is the potential for re-transformation back to the active parent compound. For example, N4-acetylated sulfadimidine can be converted back to sulfadimidine in liquid manure. mst.dk Similarly, studies on sulfamethoxazole (B1682508) have shown that its human metabolites can be rapidly transformed back into the parent antibiotic in river sediment. acs.org This process could represent a hidden environmental source of the active antibiotic, originating from the less-active or inactive metabolite. It is plausible that this compound could also undergo such a reversion, or be further metabolized by soil and water microorganisms, but this remains an area requiring further research.
Biodegradation Pathways in Microorganisms and Microbial Communities
The breakdown of organic matter by microorganisms like bacteria and fungi is known as biodegradation. wikipedia.org The environmental persistence and fate of this compound are largely dictated by the metabolic actions of diverse microbial communities found in soil and aquatic environments. nih.gov While specific pathways for this compound are not as extensively documented as those for its parent compound, sulfadimidine, the general principles of sulfonamide degradation offer significant insights.
Microbial communities, rather than single species, are often responsible for the complete mineralization of such complex molecules. nih.gov The degradation process can be influenced by various environmental factors, including oxygen availability (aerobic vs. anaerobic conditions), temperature, pH, and the presence of other organic matter which can serve as a primary energy source for microbial populations. nih.govcsic.eshilarispublisher.com
Under aerobic conditions, the biodegradation of sulfonamides typically involves hydroxylation, cleavage of the sulfonamide bond, and eventual breakdown of the aromatic rings. For instance, studies on sulfamethazine have shown that bacteria can cleave the S-N bond, leading to the formation of 2-amino-4,6-dimethylpyrimidine (B23340) and other intermediates. frontiersin.org It is plausible that this compound undergoes similar initial transformations.
Anaerobic degradation pathways for sulfonamides are generally slower and less efficient. csic.es However, they remain a crucial process in environments devoid of oxygen, such as deeper soil layers and sediments. nih.gov
Role of Specific Microbial Enzymes in this compound Transformation
The transformation of this compound is catalyzed by specific microbial enzymes. nih.gov While research pinpointing the exact enzymes for this particular metabolite is limited, the broader understanding of sulfonamide metabolism points to several key enzyme families.
Monooxygenases and Dioxygenases: These enzymes are crucial in the initial stages of aerobic degradation. They introduce hydroxyl groups onto the aromatic rings of sulfonamides, making them more susceptible to subsequent cleavage. frontiersin.org This hydroxylation is a critical step that often reduces the compound's toxicity and initiates the degradation cascade.
Hydrolases: These enzymes are responsible for breaking the sulfonamide bond (S-N bond). This cleavage is a pivotal step in the detoxification process, as it separates the molecule into its constituent aromatic amine and heterocyclic moieties. fao.org
Dehydrogenases: These enzymes participate in various metabolic pathways, including the further oxidation of intermediate products. nih.gov For this compound, dehydrogenases could be involved in the oxidation of the hydroxymethyl group.
The efficiency of these enzymatic transformations is dependent on the specific microbial strains present and the prevailing environmental conditions. nih.govnih.gov
Formation of Environmental Transformation Products and Their Characteristics
The biodegradation of this compound results in the formation of various transformation products (TPs). mdpi.comnih.gov The identification and characterization of these TPs are essential for a comprehensive understanding of the environmental fate and potential risks associated with the parent compound. nih.govdiva-portal.org
Common transformation reactions for organic pollutants like sulfonamides include hydroxylation, acetylation, and cleavage of chemical bonds. frontiersin.orgfao.org Based on the structure of this compound, several potential TPs can be anticipated:
Further Oxidation Products: The hydroxymethyl group could be further oxidized to an aldehyde and then to a carboxylic acid.
Cleavage Products: Enzymatic cleavage of the sulfonamide bond would yield 4-aminobenzenesulfonic acid (or its derivatives) and a modified pyrimidine ring.
Conjugates: In some instances, the parent compound or its metabolites can form conjugates with natural substances in the environment. fao.org
The characteristics of these TPs, such as their polarity, persistence, and toxicity, can differ significantly from the original molecule. diva-portal.org Some TPs may be more mobile in soil and water, while others might be more persistent or even more toxic than this compound itself.
Table 1: Potential Environmental Transformation Reactions of this compound
| Reaction Type | Potential Transformation Product | Key Enzymatic Process |
| Oxidation | Carboxylic acid derivative of this compound | Dehydrogenases |
| Bond Cleavage | 4-aminobenzenesulfonic acid and a modified pyrimidine ring | Hydrolases |
| Hydroxylation | Dihydroxylated derivatives | Monooxygenases/Dioxygenases |
This table is based on established degradation pathways for related sulfonamide compounds.
Ecological Implications of Environmental Fate (mechanistic focus)
The environmental fate of this compound and its transformation products has several ecological implications, primarily stemming from their potential to exert selective pressure on microbial communities and their ecotoxicity. ecfr.govscielo.org.coepa.gov
The continuous presence of sulfonamides and their metabolites in the environment can lead to the development and proliferation of antibiotic-resistant bacteria. The mechanism behind this involves the selective survival of bacteria that possess genes conferring resistance to sulfonamides. These genes often code for alternative enzymes in the folic acid synthesis pathway, which is the target of sulfonamide action. rooyandarou.com This resistance can then be transferred to other bacteria, including pathogens, through horizontal gene transfer, posing a significant threat to public and environmental health.
Furthermore, the parent compound and its TPs can have direct toxic effects on non-target organisms in the environment. ecfr.govepa.govnih.gov For example, they can impact the growth and reproduction of soil microorganisms, algae, and aquatic invertebrates. frontiersin.org The mechanism of toxicity often relates to the inhibition of essential biochemical pathways, similar to their mode of action in target bacteria. rooyandarou.com Even at low concentrations, chronic exposure to these compounds can lead to subtle but significant changes in ecosystem structure and function. scielo.org.co
The formation of more persistent or toxic TPs is another area of concern. diva-portal.org If a transformation product is more stable than the parent compound, it can accumulate in the environment, leading to long-term exposure and potential for bioaccumulation in the food chain. mdpi.com A mechanistic understanding of these processes is crucial for accurately assessing the ecological risks associated with the use of sulfadimidine in veterinary medicine. epa.gov
Future Research Directions and Emerging Paradigms for 6 Hydroxymethylsulfadimidine Studies
Elucidation of Novel Biotransformation Pathways and Intermediate Metabolites
The biotransformation of sulfadimidine is a multi-step process involving several key reactions. wikipedia.org Phase I reactions, such as oxidation, introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. nih.govmdpi.com The formation of 6-Hydroxymethylsulfadimidine is a primary Phase I hydroxylation reaction. nih.gov
Future research should focus on identifying further biotransformation pathways of this compound itself. It is plausible that this metabolite undergoes further oxidation or conjugation reactions, leading to a cascade of intermediate metabolites that are currently unknown. For instance, studies on related sulfonamides have revealed complex metabolic schemes involving multiple hydroxylation and conjugation steps. tandfonline.com Identifying these novel metabolites is essential for a complete understanding of the metabolic fate of sulfadimidine.
Advanced analytical techniques such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) will be instrumental in this endeavor. tandfonline.com These technologies can detect and identify trace levels of novel metabolites in complex biological matrices. Isotope labeling studies, where a stable isotope-labeled version of this compound is administered, can also be employed to trace its metabolic fate and definitively identify its downstream products.
Development of Advanced In Vitro and In Silico Models for Predicting Biotransformation
Predicting the biotransformation of xenobiotics like this compound is a key goal in toxicology and drug development. europa.eu Advanced in vitro and in silico models offer promising alternatives to traditional animal testing, providing cost-effective and high-throughput screening methods. acs.org
In Vitro Models:
Primary cultures of hepatocytes from various species, including pigs, have been used to study the metabolism of sulfadimidine and have shown formation of its N4-acetylated metabolite. nih.gov Future research could utilize and refine these models, as well as develop new ones such as 3D liver spheroids and liver-on-a-chip systems, to more accurately mimic the in vivo environment. These advanced models can provide a more comprehensive picture of the metabolic pathways, including the potential for deacetylation of acetylated metabolites. nih.gov
In Silico Models:
Computational, or in silico, models are becoming increasingly powerful in predicting metabolic fate. d-nb.info Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the likelihood of a compound undergoing specific metabolic reactions based on its chemical structure. europa.eu Software that predicts metabolic pathways, can be trained with existing data on sulfadimidine and other sulfonamides to forecast the potential metabolites of this compound. d-nb.info These predictive tools can help prioritize which metabolites to search for in experimental studies and can provide insights into the enzymes likely involved in their formation.
Mechanistic Studies of Enzymatic Activity and Regulation in Non-Human Biological Systems
The enzymes responsible for the biotransformation of sulfadimidine, and by extension this compound, are primarily from the cytochrome P450 (CYP) superfamily. nih.govnih.gov Studies in rats have specifically implicated the male-specific P-4502C11 enzyme in the hydroxylation of sulfadimidine to both 5-hydroxysulfamethazine and this compound. nih.gov Similarly, research in dwarf goats has shown that the hydroxylation of sulfadimidine is carried out by CYP enzymes that are significantly influenced by gonadal hormones. nih.gov
Future research should delve deeper into the specific CYP isoforms involved in the metabolism of this compound across a range of non-human species relevant to agriculture and the environment, such as livestock and fish. nih.gov Studies in carp (B13450389) and rainbow trout have already identified N4-acetylsulphadimidine as the main metabolite, with only the 6-hydroxymethyl metabolite being detected in carp. tandfonline.comresearchgate.net Understanding species-specific differences in enzyme activity is crucial for accurate risk assessment. nih.gov
Furthermore, the regulation of these enzymes is a key area for investigation. Factors such as sex, hormonal status, and exposure to other chemicals can induce or inhibit the activity of these enzymes, thereby altering the metabolic profile of sulfadimidine and its metabolites. nih.govnih.gov For example, phenobarbital (B1680315) has been shown to induce the formation of hydroxylated sulfadimidine metabolites in male goats. nih.gov
Integration of Omics Technologies for Comprehensive Metabolomic Profiling
The advent of "omics" technologies, particularly metabolomics, has revolutionized the study of biological systems. nih.govmdpi.com Metabolomics allows for the comprehensive analysis of all small-molecule metabolites in a biological sample, providing a snapshot of the organism's metabolic state. numberanalytics.comnih.gov
Integrating metabolomics with other omics approaches, such as genomics and proteomics, can provide a systems-level understanding of the biotransformation of this compound. nih.govmdpi.com For example, by correlating changes in the metabolome with changes in gene and protein expression, researchers can identify the specific genes and enzymes responsible for the observed metabolic transformations.
Untargeted metabolomics can be used to discover novel, unanticipated metabolites of this compound. nih.gov This approach is particularly valuable for identifying biomarkers of exposure and effect. tandfonline.com Subsequent targeted metabolomic analyses can then be used to quantify these key metabolites with high precision. Web-based platforms like MetaboAnalyst provide powerful tools for the statistical analysis and functional interpretation of complex metabolomics data. metaboanalyst.caresearchgate.net
Innovative Approaches for Environmental Remediation and Transformation (chemistry/microbiology focus)
The widespread use of sulfadimidine has led to its detection as an environmental pollutant. mdpi.com Consequently, its metabolites, including this compound, are also likely present in the environment. Developing effective strategies for the remediation of these compounds is a critical environmental goal.
Chemical Approaches:
Advanced oxidation processes (AOPs), such as Fenton and photo-Fenton reactions, have shown promise for the degradation of sulfadimidine in water. nih.govbohrium.com These methods utilize highly reactive hydroxyl radicals to break down the complex molecular structure of the antibiotic. nih.gov Future research could investigate the efficacy of these AOPs for the specific degradation of this compound and identify the resulting transformation products.
Microbiological Approaches:
Bioremediation, which uses microorganisms to break down pollutants, offers an environmentally friendly and cost-effective alternative to chemical methods. mdpi.comnih.gov Several bacterial strains capable of degrading sulfadimidine have been isolated. mdpi.comfrontiersin.org For instance, Bacillus cereus J2 and Bacillus thuringiensis have demonstrated the ability to degrade sulfamethazine (B1682506). mdpi.comnih.gov The degradation pathways often involve cleavage of the sulfonamide bond. frontiersin.org
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing 6-Hydroxymethylsulfadimidine with high purity and yield?
- Methodology : Synthesis typically involves condensation reactions between sulfanilamide derivatives and hydroxymethyl pyrimidine precursors. Optimization includes adjusting reaction conditions (temperature, pH, and solvent systems) and purification via column chromatography or recrystallization. Purity can be confirmed using HPLC (≥98% purity threshold) and structural validation via NMR (¹H/¹³C) and FTIR spectroscopy .
- Data Considerations : Track reaction yields under varying conditions (e.g., 50–80°C, pH 6–8) and correlate with purity metrics. Tabulate results to identify optimal parameters.
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature). Monitor degradation via LC-MS and quantify impurities using validated calibration curves. Storage recommendations (e.g., −20°C in amber vials) should align with SDS guidelines to prevent hydrolysis or oxidation .
- Data Contradictions : Discrepancies in reported stability may arise from differences in analytical sensitivity (e.g., UV vs. MS detection). Replicate studies under controlled conditions to resolve inconsistencies.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Follow SDS recommendations for PPE (gloves, lab coats, goggles) and engineering controls (fume hoods). Conduct hazard assessments for acute toxicity and environmental impact. Ensure waste disposal complies with institutional guidelines for sulfonamide derivatives .
- Advanced Note : For novel derivatives, perform in vitro cytotoxicity assays (e.g., MTT tests on human cell lines) to update risk profiles .
Advanced Research Questions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
